N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide, also known as ETAA, is a chemical compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. ETAA is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various cellular processes. For example, it has been suggested that this compound inhibits the activity of histone deacetylases, which are involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-convulsant properties. It has also been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its relatively simple synthesis method. However, its potential toxicity and lack of specificity for certain targets may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Finally, the development of more specific and potent analogs of this compound may hold promise for future therapeutic applications.
Synthesis Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with 3-methylpiperidine in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions, including hydrolysis and cyclization, to yield the final product.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One study investigated the effects of this compound on the growth and proliferation of cancer cells, demonstrating its ability to inhibit cell growth and induce cell death. Another study found that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-3-11-14-15-12(18-11)13-10(17)8-16-6-4-5-9(2)7-16/h9H,3-8H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLKHDVBGAWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.